3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the following properties:
- IUPAC Name : 3-[4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile.
- Molecular Formula : C₁₁H₉N₃OS.
- Molecular Weight : 231.28 g/mol.
- Physical Form : Solid.
- Storage Temperature : Room temperature (RT).
Molecular Structure Analysis
The molecular structure of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile consists of a pyrazole ring fused with a thiophene ring. The formyl group (CHO) is attached to the pyrazole ring, and the nitrile group (CN) is at the end of the propyl chain.
Chemical Reactions Analysis
The reactivity of this compound likely involves the formyl group, which can participate in various reactions such as nucleophilic addition, condensation, and oxidation. However, specific reactions would depend on the reaction conditions and other functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
- Toxicity : No toxicity data available.
- InChI Code : 1S/C₁₁H₉N₃OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H₂ (InChI key: KSXNJXHRROPMSA-UHFFFAOYSA-N).
Scientific Research Applications
Synthesis and Structural Studies
Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis : A derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to give bipyrazole, pyrazolylloxazole, and pyrazolylpyrimidine derivatives, with structures confirmed through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).
Selenoacetalyzation of 4‐Formylpyrazoles : The reaction of 3,5-dimethyl-4-formylpyrazoles with various substituents gives 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, transforming easily into free bases (Papernaya et al., 2013).
Thiazolidine-2,4-Dione Derivative Synthesis and Studies : The Knoevenagel condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2,4-dioxothiazolidin-3-yl)propanenitrile results in the synthesis of a new thiazolidine-2,4-dione derivative. The structure is confirmed via standard spectroscopic techniques (Alshammari et al., 2021).
Catalytic Applications and Material Synthesis
Graphene Oxide Anchored Sulfonic Acid Catalyst : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibit high catalytic activity for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (Zhang et al., 2016).
Synthesis of Trifluoromethyl-Substituted Dielectrophile : The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation and its reactions with hydroxylamine and hydrazine show potential for creating new compounds with varied applications (Flores et al., 2018).
Biological and Medicinal Applications
Anticancer Studies : A pyrazole-tethered thiazolidine-2,4-dione derivative shows anticancer properties, particularly against breast cancer cell lines, with further insights obtained through docking and ADME studies (Alshammari et al., 2021).
Antimicrobial Activity : Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thien-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial activity, highlighting their potential in medical and biological fields (Hamed et al., 2020).
Safety And Hazards
Refer to the Material Safety Data Sheet (MSDS) for safety information related to handling, storage, and disposal.
Future Directions
Research on this compound could explore its:
- Biological activity (if any).
- Synthetic applications.
- Structural modifications for improved properties.
Please note that availability and pricing information are currently not provided12. For a more detailed analysis, further investigation into relevant scientific literature is recommended.
properties
IUPAC Name |
3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNJXHRROPMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365814 |
Source
|
Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
372107-06-7 |
Source
|
Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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